Bis(methylselanyl)methane

Description

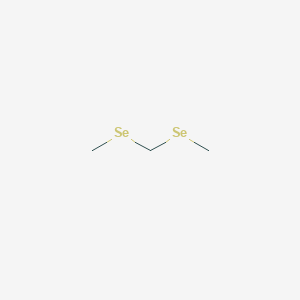

Bis(methylselanyl)methane (CAS 593-79-3), also known as dimethylselenide, is an organoselenium compound with the molecular formula $ \text{C}2\text{H}6\text{Se} $ and a molecular weight of 109.03 g/mol. Structurally, it consists of a methane core bonded to two methylselanyl ($-\text{SeCH}3$) groups, forming $ (\text{CH}3)_2\text{Se} $. This colorless liquid is characterized by its high volatility and reactivity due to the polarizable selenium atom. Organoselenium compounds like this compound are of significant interest in organic synthesis, catalysis, and materials science, where their unique redox properties and ligand capabilities are exploited .

Properties

CAS No. |

56051-03-7 |

|---|---|

Molecular Formula |

C3H8Se2 |

Molecular Weight |

202.04 g/mol |

IUPAC Name |

bis(methylselanyl)methane |

InChI |

InChI=1S/C3H8Se2/c1-4-3-5-2/h3H2,1-2H3 |

InChI Key |

FIISDUWWMWGGQJ-UHFFFAOYSA-N |

Canonical SMILES |

C[Se]C[Se]C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(methylselanyl)methane typically involves the reaction of methylselenol with formaldehyde. One common method is the reduction of selenium dioxide with sodium borohydride in the presence of methyl iodide, followed by the reaction with formaldehyde under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Bis(methylselanyl)methane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diselenides or selenoxides.

Reduction: It can be reduced to form selenols or other selenium-containing compounds.

Substitution: The methylselanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diselenides, while reduction can produce selenols .

Scientific Research Applications

Bis(methylselanyl)methane has several scientific research applications:

Biology: The compound has been studied for its potential antioxidant properties and its role in redox biology.

Medicine: Research has explored its potential use in cancer therapy due to its ability to modulate redox states and induce apoptosis in cancer cells.

Mechanism of Action

The mechanism by which bis(methylselanyl)methane exerts its effects involves the interaction with cellular redox systems. The compound can modulate the activity of redox-sensitive enzymes and proteins, leading to changes in cellular redox states. This modulation can induce oxidative stress in cancer cells, triggering apoptosis. Additionally, the compound can interact with molecular targets such as thioredoxin reductase and glutathione peroxidase, influencing their activity and contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Sulfur-Containing Analogues

Sulfur-based analogues, such as bis(2-chloroethylthio)methane (CAS 63869-13-6), share structural similarities with bis(methylselanyl)methane but exhibit distinct reactivity and applications. Key differences include:

- Chemical Reactivity : The sulfur atom in bis(2-chloroethylthio)methane is less polarizable than selenium, reducing its nucleophilic and redox activity. However, the presence of chlorine substituents enhances its electrophilicity, making it a potent alkylating agent .

- Applications : Bis(2-chloroethylthio)methane is primarily used as a chemical intermediate in organic synthesis, whereas this compound is leveraged in catalysis and specialized ligand systems due to selenium’s metal-coordinating properties .

- Safety : Sulfur derivatives with chloroethyl groups often require stringent storage conditions (dry, ventilated environments) to prevent hydrolysis, whereas this compound’s stability under ambient conditions is comparatively higher .

Comparison with Isocyanate Derivatives

Bis(4-isocyanatophenyl)methane (CAS 5101-68-8) represents a methane derivative functionalized with isocyanate groups ($-\text{NCO}$). Key distinctions include:

- Reactivity : The isocyanate groups in bis(4-isocyanatophenyl)methane react vigorously with nucleophiles (e.g., alcohols, amines), enabling its use in polyurethane production. In contrast, this compound participates in redox or coordination chemistry .

- Molecular Weight and Structure : With a molecular weight of 250.25 g/mol and aromatic substituents, bis(4-isocyanatophenyl)methane is significantly bulkier and less volatile than this compound (109.03 g/mol) .

- Industrial Use : Bis(4-isocyanatophenyl)methane is a cornerstone in polymer industries, while this compound finds niche roles in fine chemicals and catalysis .

Comparison with Other Methane Derivatives

Bisindolyl methane alkaloids (e.g., natural products isolated from marine or plant sources) share a methane backbone but are structurally distinct due to indole substituents. These compounds are pharmacologically active, with applications in anticancer and antimicrobial research, contrasting with this compound’s synthetic utility .

Data Table: Comparative Analysis of Methane Derivatives

Research Findings and Industrial Relevance

- This compound: Studies highlight its role in stabilizing metal nanoparticles and facilitating selenium-mediated cross-coupling reactions, though its toxicity profile requires careful handling .

- Sulfur Analogues : Bis(2-chloroethylthio)methane’s efficacy in alkylation reactions is well-documented, but its environmental persistence necessitates controlled usage .

- Isocyanate Derivatives : Bis(4-isocyanatophenyl)methane’s reactivity underpins its dominance in polymer industries, though alternatives are sought due to isocyanate toxicity concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.